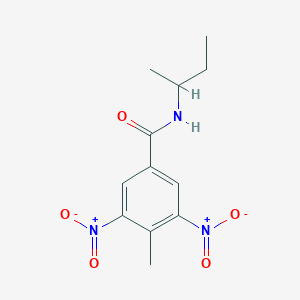
4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine
Overview
Description
4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.106196400 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectrophotometric Analysis
4-Benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole derivatives, closely related to 4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine, have been studied for their acid-base properties using multiwavelength spectrophotometry in ethanol/water mixtures (Azimi et al., 2008). This research highlights the solvent effect on the acid-base behavior of such compounds.
Coordination Polymers
Novel coordination polymers derived from unsymmetrical angular ligands closely related to this compound have been synthesized, demonstrating the ligand's versatile coordination abilities (Du et al., 2016). These polymers exhibit unique structural architectures and potential for antiferromagnetic interactions and luminescence properties.
Corrosion Inhibition
Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, a structurally similar compound, have been evaluated as corrosion inhibitors for mild steel in acidic media (Ma et al., 2017). These studies highlight the effectiveness of such derivatives in protecting metal surfaces.
Fungicidal Activity
1,2,4-Triazole derivatives, which are structurally related, have been synthesized and evaluated for their fungicidal activities against various phytopathogens (Bai et al., 2020). This indicates potential agriculturalapplications for this compound and similar compounds.
Photochemical and Electrochemical Properties
Inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes, including 2-(4-benzyl-1H-1,2,3-triazol-1-yl)pyridine, have been studied for their structural similarities and differing chemical and physical properties. This research is significant for understanding the stability and photophysical properties of such complexes (Lo et al., 2015).
Luminescence in Coordination Complexes
Research on new Zn complexes based on 1,2,4-triazoles, including those with pyridinyl moieties, has shown strong luminescence properties in solid states (Gusev et al., 2011). This suggests potential applications in materials science and luminescent materials.
Antioxidant Properties
Studies on new triazole derivatives including 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole have highlighted their antioxidant and antiradical activities (Bekircan et al., 2008). This indicates a potential for pharmaceutical or nutraceutical applications.
Antimicrobial and Antifungal Activities
Synthesis of 1,2,4-triazole derivatives containing pyridine units has shown antibacterial and plant growth regulatory activities (Liu et al., 2007). This research opens possibilities for these compounds in agricultural and pharmaceutical sectors.
Properties
IUPAC Name |
4-(5-benzyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-2-4-11(5-3-1)10-13-16-14(18-17-13)12-6-8-15-9-7-12/h1-9H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOZHFZLAAMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4703473.png)
![methyl 4-({[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703477.png)
![2,4-dichloro-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4703486.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4703493.png)
![ethyl N-[(4-cyclopentyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4703500.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4703517.png)
![diethyl 5-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4703522.png)
![5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4703527.png)
![2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703530.png)


![N-(dicyclopropylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4703561.png)
![11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B4703572.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4703576.png)
